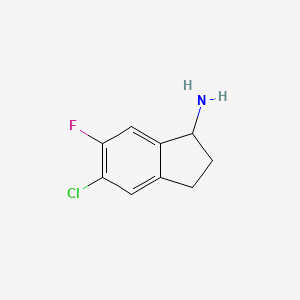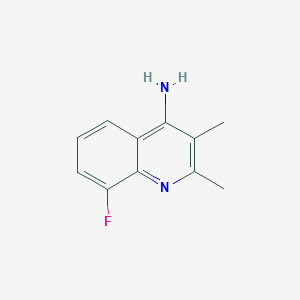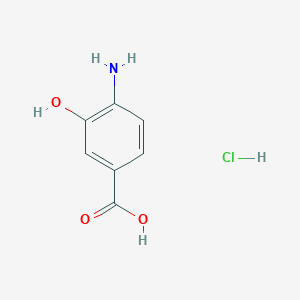![molecular formula C9H12BNO3 B11906787 Boronic acid, [4-[(1-oxopropyl)amino]phenyl]- CAS No. 190058-85-6](/img/structure/B11906787.png)
Boronic acid, [4-[(1-oxopropyl)amino]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Propionamidophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a propionamide group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Propionamidophenyl)boronic acid typically involves the reaction of 4-bromoaniline with propionyl chloride to form 4-propionamidoaniline. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield (4-Propionamidophenyl)boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Propionamidophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents are used under mild conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of appropriate catalysts.
Major Products:
Biaryl Compounds: Formed from Suzuki–Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Amides: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
(4-Propionamidophenyl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Propionamidophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity. The boronic acid group interacts with serine residues in the active site, forming a stable complex that prevents substrate binding .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the propionamide group and has different reactivity and applications.
(3-Propionamidophenyl)boronic Acid: Similar structure but with the propionamide group at the meta position, leading to different chemical properties and reactivity.
(4-Formylphenyl)boronic Acid: Contains a formyl group instead of a propionamide group, resulting in different reactivity and applications.
Uniqueness: (4-Propionamidophenyl)boronic acid is unique due to the presence of both the boronic acid and propionamide functional groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
190058-85-6 |
|---|---|
Formule moléculaire |
C9H12BNO3 |
Poids moléculaire |
193.01 g/mol |
Nom IUPAC |
[4-(propanoylamino)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) |
Clé InChI |
GFMJBBAAKDKKCC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)NC(=O)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11906716.png)
![(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11906724.png)



![3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11906760.png)

![1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol](/img/structure/B11906768.png)





